An In-depth Technical Guide to the Core Properties of 3-methyl-1H-indazol-6-amine
An In-depth Technical Guide to the Core Properties of 3-methyl-1H-indazol-6-amine
Introduction
3-methyl-1H-indazol-6-amine is a heterocyclic aromatic organic compound belonging to the indazole family. Its structure, featuring a bicyclic system composed of a benzene ring fused to a pyrazole ring with a methyl group and an amine substituent, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and significance, particularly for researchers, scientists, and professionals in the field of drug development. The compound is of high interest primarily as a key intermediate in the synthesis of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₃ | [1][2][3] |
| Molecular Weight | 147.18 g/mol | [1][3] |
| CAS Number | 79173-62-9 | [1][2] |
| IUPAC Name | 3-methyl-1H-indazol-6-amine | [1] |
| Appearance | Yellow-brown solid | [4] |
| Melting Point | 203.8–204.5 °C | [4] |
| Solubility | Soluble in methanol and ethyl acetate | [4] |
| Topological Polar Surface Area | 54.7 Ų | [1] |
Spectral Data
The structural characterization of 3-methyl-1H-indazol-6-amine is confirmed through various spectroscopic techniques.
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¹H-NMR (500 MHz, CDCl₃) : The proton nuclear magnetic resonance spectrum shows characteristic signals at δ (ppm): 9.44 (s, 1H, N-NH), 7.43 (d, J = 8.5 Hz, 1H, H-4), 6.57–6.55 (m, 2H, H-5, H-7), 3.84 (s, 2H, NH₂), and 2.50 (s, 3H, H-1′)[4].
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Mass Spectrometry (ESI, MeOH) : The electrospray ionization mass spectrum exhibits a molecular ion peak [M+H]⁺ at m/z 147.9, which corresponds to the calculated value of 148.08 for C₈H₉N₃[4].
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FT-IR (KBr) : The Fourier-transform infrared spectrum displays key absorption bands at vₘₐₓ (cm⁻¹): 3382 and 3180, corresponding to the N-H stretching of the amine and indazole groups. Other significant peaks include 1640 (C=N stretch) and 1520 (C=C aromatic stretch)[4]. The presence of two bands for the N-H stretch is characteristic of a primary amine[5].
Experimental Protocols
The synthesis of 3-methyl-1H-indazol-6-amine is most commonly achieved through the reduction of its nitro precursor, 3-methyl-6-nitro-1H-indazole. This transformation is a critical step in the overall synthesis of Pazopanib[4][6].
Synthesis of 3-methyl-1H-indazol-6-amine from 3-methyl-6-nitro-1H-indazole
This procedure involves the reduction of the nitro group to an amine using tin(II) chloride dihydrate in an acidic medium.
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Materials and Equipment :
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3-methyl-6-nitro-1H-indazole
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Concentrated Hydrochloric Acid (HCl)
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Ethyl acetate
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Distilled water
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Anhydrous sodium sulfate (Na₂SO₄)
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100 mL round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
-
Separatory funnel
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Rotary evaporator
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Vacuum filtration apparatus
-
-
Procedure :
-
In a 100 mL round-bottom flask, disperse 3-methyl-6-nitro-1H-indazole (2.00 g, 11.3 mmol) in ethyl acetate (10 mL) at 0 °C using an ice bath[4].
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Slowly add tin(II) chloride dihydrate (10.19 g, 45.2 mmol, 4 equivalents) to the suspension[4].
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With the reaction temperature maintained below 10 °C, add concentrated HCl (1 mL) dropwise over 1 minute[7].
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After the HCl addition is complete, remove the ice bath and stir the mixture for an additional three hours at room temperature[7].
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Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (3:7)[4].
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Upon completion, add 50 mL of ethyl acetate and cool the mixture to 5 °C.
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Carefully neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Extract the aqueous layer three times with ethyl acetate (3 x 50 mL)[6].
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Combine all organic layers and wash with brine (saturated NaCl solution)[6].
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Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator[6].
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The resulting precipitate is collected by vacuum filtration, washed with distilled water, and dried to yield 3-methyl-1H-indazol-6-amine as a yellow-brown solid (yield: 87%)[4][6].
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Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of 3-methyl-1H-indazol-6-amine and its logical position in the broader synthesis of Pazopanib.
Caption: Synthesis workflow for 3-methyl-1H-indazol-6-amine.
Caption: Role of 3-methyl-1H-indazol-6-amine in Pazopanib synthesis.
Safety and Hazards
3-methyl-1H-indazol-6-amine is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it has the following hazard statements:
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H302 : Harmful if swallowed[1].
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H315 : Causes skin irritation[1].
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H319 : Causes serious eye irritation[1].
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H335 : May cause respiratory irritation[1].
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.
Applications in Drug Development
The primary and most significant application of 3-methyl-1H-indazol-6-amine is its role as a key starting material in the industrial synthesis of Pazopanib[6][8]. Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit. It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.
The synthesis of Pazopanib involves several steps where the indazole core, derived from 3-methyl-1H-indazol-6-amine, is further modified and coupled with other essential fragments, namely a pyrimidine derivative and a sulfonamide side-chain[6][9]. The structural integrity and purity of 3-methyl-1H-indazol-6-amine are therefore critical for the efficiency of the overall synthesis and the quality of the final active pharmaceutical ingredient (API).
While the indazole scaffold itself is known to be a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities such as antibacterial and anti-inflammatory properties, the direct biological activity of 3-methyl-1H-indazol-6-amine is not its primary area of investigation[10]. Its value lies in its function as a versatile and crucial precursor in the construction of more complex therapeutic agents.
Conclusion
3-methyl-1H-indazol-6-amine is a compound of considerable importance in the pharmaceutical industry. Its well-defined chemical and physical properties, along with established synthetic protocols, make it a reliable intermediate for drug development. The detailed understanding of its characteristics, as outlined in this guide, is essential for scientists and researchers working on the synthesis of Pazopanib and other related indazole-based therapeutic agents. The provided data and protocols serve as a valuable resource for optimizing synthetic routes and ensuring the quality and consistency of this vital chemical building block.
References
- 1. 3-methyl-1H-indazol-6-amine | C8H9N3 | CID 21956337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 3-Methyl-1H-indazol-6-amine | 79173-62-9 | EDA17362 [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. preprints.org [preprints.org]
- 8. rroij.com [rroij.com]
- 9. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Figure 1. Molecular structure and atom numbering of 3-methyl-1H-indazol-6-amine.
